Cas no 2138127-05-4 (2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal)

2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal structure
2138127-05-4 structure
Product name:2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
CAS No:2138127-05-4
MF:C8H11NO2
MW:153.178442239761
CID:6540859
PubChem ID:165494584

2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal Chemical and Physical Properties

Names and Identifiers

    • 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
    • 2138127-05-4
    • EN300-1141697
    • Inchi: 1S/C8H11NO2/c1-6-9-4-7(11-6)8(2,3)5-10/h4-5H,1-3H3
    • InChI Key: GMLPMCTUHISJLO-UHFFFAOYSA-N
    • SMILES: O1C(C)=NC=C1C(C=O)(C)C

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 43.1Ų

2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1141697-1g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
1g
$1785.0 2023-10-26
Enamine
EN300-1141697-0.25g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
0.25g
$1642.0 2023-10-26
Enamine
EN300-1141697-1.0g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4
1g
$1785.0 2023-06-09
Enamine
EN300-1141697-2.5g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
2.5g
$3501.0 2023-10-26
Enamine
EN300-1141697-5.0g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4
5g
$5179.0 2023-06-09
Enamine
EN300-1141697-10.0g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4
10g
$7681.0 2023-06-09
Enamine
EN300-1141697-5g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
5g
$5179.0 2023-10-26
Enamine
EN300-1141697-10g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
10g
$7681.0 2023-10-26
Enamine
EN300-1141697-0.5g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
0.5g
$1714.0 2023-10-26
Enamine
EN300-1141697-0.05g
2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal
2138127-05-4 95%
0.05g
$1500.0 2023-10-26

Additional information on 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal

Introduction to 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal (CAS No. 2138127-05-4)

2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal, identified by the CAS number 2138127-05-4, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework that combines an aldehyde group with a 2-methyl-1,3-oxazole moiety, has garnered attention for its potential applications in synthetic chemistry and drug development. The aldehyde functionality and the heterocyclic oxazole ring contribute to its diverse chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

The structural composition of 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal encompasses several key features that enhance its utility in chemical transformations. The presence of the aldehyde group (CHO) at the second carbon position allows for various nucleophilic additions, such as reduction to primary alcohols or condensation reactions leading to imines and Schiff bases. Meanwhile, the 2-methyl-1,3-oxazole ring introduces a nitrogen-containing heterocycle, which is known for its stability and versatility in medicinal chemistry. This combination makes the compound a promising candidate for further derivatization and exploration in pharmaceutical applications.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in biologically active molecules. The 1,3-oxazole scaffold, in particular, is found in numerous natural products and drug candidates, owing to its ability to mimic key biological interactions. The addition of a methyl group at the 5-position of the oxazole ring further enhances its electronic properties, influencing reactivity and binding affinity. This structural motif has been explored in various research endeavors aimed at developing novel therapeutic agents.

One of the most compelling aspects of 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal is its potential role as a building block in the synthesis of more complex pharmacophores. Researchers have leveraged similar molecular architectures to develop compounds with antimicrobial, anti-inflammatory, and anticancer properties. The aldehyde group serves as a versatile handle for further functionalization, enabling the creation of diverse derivatives through reactions such as oxidation, reduction, or coupling with other functional groups. These modifications can fine-tune the pharmacological profile of the resulting compounds.

Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled efficient transformations of 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal, facilitating access to structurally complex molecules with high precision. These methods have opened new avenues for drug discovery and molecular design, allowing chemists to explore novel chemical space with greater ease.

The pharmaceutical industry has shown particular interest in compounds containing oxazole rings due to their demonstrated biological activity. For instance, derivatives of 1,3 oxazoles have been investigated for their potential as kinase inhibitors and protease inhibitors. The presence of a methyl group at the 5-position modulates electronic effects and steric interactions within the molecule, which can significantly impact its biological activity. This fine-tuning capability is crucial for developing molecules with optimal efficacy and minimal side effects.

In addition to pharmaceutical applications, 2-methyl-2-(2-methyl-1,3-oxazol-5-yl)propanal has found utility in materials science and agrochemical research. Its unique structural features make it a suitable candidate for designing novel polymers or specialty chemicals with tailored properties. The aldehyde group can participate in polymerization reactions or serve as an anchor point for further functionalization via click chemistry approaches. Such applications underscore the compound's versatility beyond traditional medicinal chemistry contexts.

The synthesis of CAS No. 2138127-05-4 involves multi-step organic transformations that highlight modern synthetic strategies employed in industrial and academic settings. Key steps often include condensation reactions between appropriate precursors followed by functional group interconversions to introduce the desired structural motifs. Advances in catalytic systems have improved yields and reduced reaction times, making large-scale production more feasible.

As research continues to evolve, new applications for 2-methyl-2-(2-methyl -1 ,3 - oxazol -5 - yl ) propanal are likely to emerge. Collaborative efforts between chemists and biologists will continue to drive innovation in drug discovery pipelines. The compound's unique structural features offer a rich foundation for exploring new chemical entities with therapeutic potential across multiple disease areas.

The growing emphasis on sustainable chemistry also influences how this compound is utilized. Efforts are being made to develop greener synthetic routes that minimize waste and reduce environmental impact while maintaining high yields and purity standards. Such initiatives align with broader industry trends toward more sustainable practices.

In conclusion, 2 -methyl - 2 - ( 2 -methyl - 1 ,3 - oxazol -5 - yl ) propanal ( CAS No . 2138127 -05 -4 ) represents a significant compound with diverse applications spanning pharmaceuticals , materials science ,and agrochemicals . Its unique structural features , particularly the combination of an aldehyde group with a methyl-substituted oxazole ring ,make it a valuable intermediate for further chemical exploration . As synthetic methodologies advance ,the potential uses for this molecule are expected to expand ,driven by ongoing research efforts aimed at developing novel therapeutics and functional materials .

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